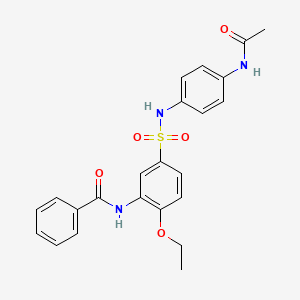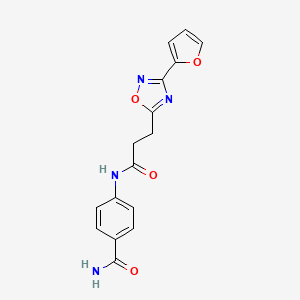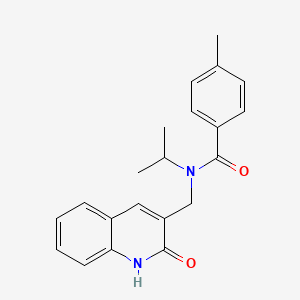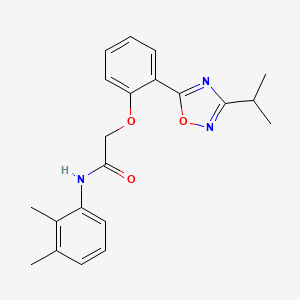
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that has been found to have effects similar to those of tetrahydrocannabinol (THC), the active ingredient in marijuana. However, unlike THC, CP-47 is not a naturally occurring substance and must be synthesized in a laboratory.
作用机制
CP-47 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. When CP-47 binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP-47 has been found to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, meaning that it may help to protect the brain from damage caused by various insults, such as stroke, traumatic brain injury, or neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CP-47 in lab experiments is that it allows researchers to study the effects of cannabinoids without the confounding factors associated with natural marijuana use, such as variability in dosage and purity. However, there are also some limitations to using CP-47, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. Additionally, there may be ethical concerns associated with using synthetic cannabinoids in animal or human studies.
未来方向
There are many potential future directions for research on CP-47 and other synthetic cannabinoids. One area of interest is the development of novel drugs based on CP-47 that may have improved therapeutic properties compared to natural cannabinoids. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes, including pain sensation, inflammation, and immune function. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids, both in laboratory settings and in clinical trials.
合成方法
The synthesis of CP-47 involves several steps and requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting materials. This involves the synthesis of 2-chlorobenzyl chloride, which is then reacted with 1,2,4-oxadiazole to form the intermediate product. The intermediate product is then reacted with 2-ethoxyphenylpropanoic acid to form the final product, CP-47.
科学研究应用
CP-47 has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating a wide range of physiological processes. CP-47 has been found to bind to the same receptors as 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, and can therefore be used as a tool to study the effects of cannabinoids on the body.
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-25-16-10-6-5-9-15(16)21-17(24)11-12-18-22-19(23-26-18)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIJYWRDLVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)





![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)






![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)